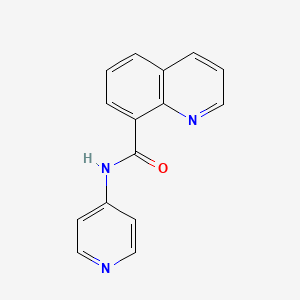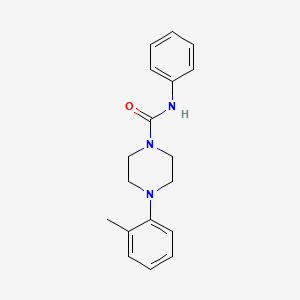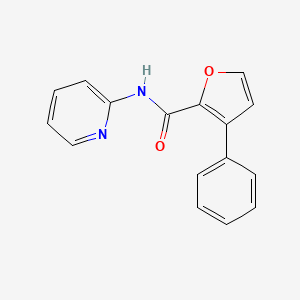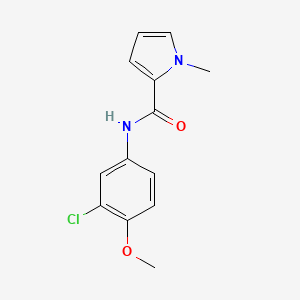
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, also known as P3C, is a synthetic compound that has been extensively studied for its potential applications in scientific research. P3C is a member of the chromene family, which is known for its diverse biological activities.
科学研究应用
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a wide range of applications in scientific research, including as a tool for studying the immune system, cancer, and neurodegenerative diseases. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been demonstrated to stimulate the production of cytokines and chemokines, which are important signaling molecules in the immune system. This property has led to the use of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide as an adjuvant in vaccines to enhance their effectiveness.
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has also been shown to have anti-tumor properties, and has been studied for its potential use in cancer therapy. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
In addition, N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have neuroprotective properties, and to improve cognitive function in animal models of these diseases.
作用机制
The mechanism of action of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the activation of toll-like receptor 7 (TLR7) and TLR8. These receptors are part of the innate immune system, and are involved in the recognition of pathogens and the initiation of immune responses. Activation of TLR7 and TLR8 by N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide leads to the production of cytokines and chemokines, which are important for the activation of the adaptive immune system.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the stimulation of cytokine and chemokine production, the induction of apoptosis in cancer cells, and the improvement of cognitive function in animal models of neurodegenerative diseases. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory properties, and to modulate the activity of immune cells.
实验室实验的优点和局限性
One advantage of using N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily produced in large quantities with high purity. N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide also has a well-defined structure, which allows for precise control over its activity. However, one limitation of using N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide research. One area of interest is the development of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the use of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide as an adjuvant in vaccines to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide, and to identify other potential applications for this compound in scientific research.
合成方法
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step process that involves the condensation of 3-pyridinemethanol with 3-formylchromone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 3-isocyanatopropyltriethoxysilane. This synthesis method has been optimized to produce high yields of N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide with high purity.
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(18-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)20-11-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMNFDZXIDZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Pyridin-3-YL)methyl]-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)





![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)